molecular formula C16H16ClN3O2 B2915092 4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide CAS No. 860650-11-9

4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide

Cat. No.: B2915092
CAS No.: 860650-11-9
M. Wt: 317.77
InChI Key: UXPBYKCJSWMRLE-UHFFFAOYSA-N
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Description

4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide is a chemical compound with the molecular formula C16H16ClN3O2 It is known for its unique structure, which includes a morpholine ring, a pyridine ring, and a chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the preparation of a pyridine intermediate, which is achieved through the reaction of 3-chloropyridine with morpholine under controlled conditions.

    Coupling Reaction: The pyridine intermediate is then coupled with 4-chlorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3-pyridinyl)benzenecarboxamide: Lacks the morpholine ring, which may affect its reactivity and applications.

    N-(6-morpholino-3-pyridinyl)benzenecarboxamide: Lacks the chlorine atom, which may influence its chemical properties and biological activity.

Uniqueness

4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide is unique due to the presence of both the morpholine ring and the chlorine atom, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(6-morpholin-4-ylpyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-3-1-12(2-4-13)16(21)19-14-5-6-15(18-11-14)20-7-9-22-10-8-20/h1-6,11H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPBYKCJSWMRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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